2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
Description
Structure
3D Structure
Properties
CAS No. |
78933-17-2 |
|---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C13H8O4/c14-11-8-4-1-2-5-9(8)17-13(12(11)15)10-6-3-7-16-10/h1-7,15H |
InChI Key |
HBOLZGZNJWPFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Furan 2 Yl 3 Hydroxy 4h Chromen 4 One
Established Synthetic Routes to 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
The construction of the this compound core has been accomplished through several synthetic approaches, including classical cyclization reactions and modern one-pot strategies, often employing catalytic systems to enhance efficiency and yield.
Oxidative Heterocyclization Approaches
A primary and well-established method for the synthesis of this compound is through the oxidative heterocyclization of a chalcone (B49325) precursor. This method, a variation of the Algar-Flynn-Oyamada (AFO) reaction, involves two key steps. nih.gov First, a Claisen-Schmidt condensation between a 2-hydroxyacetophenone (B1195853) and furan-2-carbaldehyde under basic conditions affords the corresponding chalcone, 1-(2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one. wikipedia.org Subsequent treatment of this chalcone with hydrogen peroxide in an alkaline medium, such as methanolic sodium hydroxide, induces an oxidative cyclization to yield the desired 3-hydroxychromone. wikipedia.org The reaction proceeds through the epoxidation of the chalcone's double bond, followed by an intramolecular nucleophilic attack of the phenoxide and subsequent rearrangement to form the final product.
| Starting Material 1 | Starting Material 2 | Intermediate | Reagents | Product |
| 2-Hydroxyacetophenone | Furan-2-carbaldehyde | 1-(2-Hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | 1. NaOH, Methanol2. H₂O₂, NaOH, Methanol | This compound |
Catalytic Methods in Synthesis (e.g., K10 Montmorillonite (B579905) Catalysis)
The use of heterogeneous catalysts has emerged as a green and efficient alternative in the synthesis of chromone (B188151) derivatives. K10 montmorillonite, a type of clay, has been successfully employed as a catalyst in the one-pot synthesis of this compound from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran. organic-chemistry.orgresearchgate.net This solvent-free reaction proceeds by heating the reactants in the presence of the catalyst, which facilitates the necessary bond formations. organic-chemistry.org The advantages of using K10 montmorillonite include its reusability, low cost, and environmentally friendly nature, making it an attractive option for sustainable chemical synthesis. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 1-(2-Hydroxyphenyl)butane-1,3-dione | 2,5-Dimethoxy-2,5-dihydrofuran | K10 Montmorillonite | 80°C for 0.5h, then 120°C for 0.5h (solvent-free) | This compound |
Derivatization and Structural Modifications of the this compound Core
The versatility of the this compound scaffold lies in its amenability to further chemical modifications. Derivatization of this core structure allows for the fine-tuning of its physicochemical and biological properties.
Introduction of Substituents on the Chromone Moiety
The chromone ring of this compound can be functionalized by introducing various substituents, which can significantly influence the molecule's electronic and steric properties. A common strategy to achieve this is to start the synthesis with a substituted 2-hydroxyacetophenone. For instance, derivatives with substituents such as methyl (-CH₃), hydroxyl (-OH), nitro (-NO₂), and chloro (-Cl) at the 6-position of the chromone ring have been synthesized. nih.gov This is accomplished by using the appropriately substituted 2'-hydroxyacetophenone (B8834) in the initial condensation reaction with furan-2-carbaldehyde, followed by oxidative cyclization. nih.gov The presence of these substituents has been shown to affect the absorption and emission spectra of the resulting chromone derivatives. nih.gov
| 6-Substituent | Starting 2-Hydroxyacetophenone | Product |
| -H | 2'-Hydroxyacetophenone | This compound |
| -CH₃ | 2'-Hydroxy-5'-methylacetophenone | 2-(Furan-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one |
| -OH | 2',5'-Dihydroxyacetophenone | 2-(Furan-2-yl)-3,6-dihydroxy-4H-chromen-4-one |
| -NO₂ | 2'-Hydroxy-5'-nitroacetophenone | 2-(Furan-2-yl)-3-hydroxy-6-nitro-4H-chromen-4-one |
| -Cl | 5'-Chloro-2'-hydroxyacetophenone | 6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one |
Functionalization of the Furan (B31954) Ring
The furan ring provides another site for structural modification. Due to its electron-rich nature, the furan moiety is susceptible to electrophilic substitution reactions, which typically occur at the 5-position. While specific examples of extensive functionalization of the furan ring in this compound are not widely reported, the synthesis of a bromo-derivative, 3-(5-bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one, has been described. This suggests that electrophilic bromination of the furan ring is a viable method for derivatization.
Other potential electrophilic substitution reactions that could be explored for the functionalization of the furan ring include nitration and the Vilsmeier-Haack reaction for formylation. wikipedia.orgorganic-chemistry.org The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (formed from a substituted amide and phosphorus oxychloride), is a powerful method for introducing a formyl group onto electron-rich aromatic rings and could potentially be applied to the furan moiety of the title compound. wikipedia.orgorganic-chemistry.org Such modifications would provide valuable derivatives for further synthetic transformations and for studying structure-activity relationships.
Hybridization with Other Heterocyclic Systems
The molecular framework of this compound, which combines a chromenone core with a furan ring, serves as a versatile platform for the synthesis of more complex molecular hybrids. The strategic fusion or linkage of this structure with other heterocyclic systems is a key area of research aimed at developing novel compounds. Methodologies to achieve this include photochemical reactions and leveraging the reactivity of the 3-hydroxyflavone (B191502) scaffold to build new fused ring systems.
One documented transformation for this compound is photodimerization. nih.govresearchgate.net When photolyzed in aerated cyclohexane (B81311), the parent molecule undergoes a reaction to form a dehydrodimer. nih.govresearchgate.net This process results in a new, more complex molecule where two units of the original chromenone are linked together, creating a hybrid structure. nih.gov The specific product formed is 2-(furan-2-yl)-2-{[2-(furan-2yl)-4-oxo-4H-chromen-3-yl]oxy}-2H-chromene-3,4-dione. nih.govresearchgate.net
While direct synthetic hybridizations starting from this compound are specific, extensive research has been conducted on the broader class of 3-hydroxyflavones, demonstrating their utility in creating hybrids with various heterocyclic systems, particularly pyrazoles. ktu.eduresearchgate.net A prominent method involves the Algar–Flynn–Oyamada (AFO) reaction, which uses chalcone precursors for oxidative cyclization to form the flavone (B191248) core. mdpi.com By starting with chalcones that already incorporate a pyrazole (B372694) moiety, researchers have successfully synthesized novel pyrano[2,3-c]pyrazole derivatives, which are analogues of 3-hydroxyflavones. ktu.eduresearchgate.netmdpi.com This synthetic strategy highlights a pathway for fusing the chromenone system with a pyrazole ring, creating a condensed heterocyclic framework. ktu.edu
Further functionalization of these pyrano[2,3-c]pyrazol-4(2H)-one systems can be achieved through subsequent reactions, such as methylation or palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira), to introduce additional (hetero)aryl groups. ktu.eduktu.edu
Another approach to creating hybrid molecules involves the Knoevenagel condensation. mdpi.com This reaction has been used to synthesize hybrid structures based on furan-2(3H)-ones and chromen-4-ones by reacting 4-oxo-4H-chromene-3-carbaldehyde with various 5-arylfuran-2(3H)-ones. mdpi.comresearchgate.net The resulting compounds, (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones, link the two heterocyclic systems via an exocyclic double bond. mdpi.com
The research findings on these hybridization strategies are summarized in the tables below.
Table 1: Photochemical Dimerization of this compound
| Starting Material | Reaction Condition | Hybrid Product | Citation(s) |
|---|---|---|---|
| This compound | Photolysis (~360 nm) in aerated cyclohexane | 2-(Furan-2-yl)-2-{[2-(furan-2yl)-4-oxo-4H-chromen-3-yl]oxy}-2H-chromene-3,4-dione | nih.govresearchgate.net |
Table 2: Synthesis of 3-Hydroxyflavone Analogues Hybridized with Pyrazoles
| Synthetic Method | Precursors | Resulting Hybrid System | Citation(s) |
|---|---|---|---|
| Algar–Flynn–Oyamada (AFO) Reaction | Pyrazole-chalcones | 6-Aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones | ktu.edumdpi.com |
| Pd-catalyzed Coupling (Suzuki, Heck, Sonogashira) | 5-Trifloyl-substituted pyrano[2,3-c]pyrazoles | 5-(Hetero)aryl- and 5-carbo-functionalized pyrano[2,3-c]pyrazoles | ktu.eduresearchgate.netktu.edu |
Table 3: Synthesis of Chromen-4-one and Furan-2(3H)-one Hybrids
| Synthetic Method | Precursors | Resulting Hybrid System | Citation(s) |
|---|---|---|---|
| Knoevenagel Condensation | 4-Oxo-4H-chromene-3-carbaldehyde and 5-Arylfuran-2(3H)-ones | (E)-3-((2-Oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones | mdpi.comresearchgate.net |
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallographic Investigations of 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one and its Derivatives
Single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms.
Crystallographic studies of this compound reveal a molecule that is nearly planar. researchgate.netnih.gov The core structure consists of a 4H-chromen-4-one system linked to a furan (B31954) ring at the 2-position. The dihedral angle, which measures the twist between the planes of the chromene and furan rings, is minimal, recorded at just 3.8 (1)°. researchgate.netnih.gov This planarity is a key structural feature, influenced by the electronic conjugation between the two heterocyclic ring systems and stabilized by intramolecular interactions.
The degree of planarity can be quantified by the average deviation of atoms from their respective mean planes. For the different moieties within the molecule, these deviations are exceptionally small nih.gov:
Phenyl Ring: 0.0024 (2) Å
4H-Chromene Core: 0.0046 (2) Å
Entire 2-(furan-2-yl)-4H-chromene Unit: 0.0298 (2) Å
These values underscore the molecule's rigid and largely flat conformation in the crystalline state. nih.gov The bond lengths and angles within the 4H-chromen-4-one portion of the molecule are consistent with those observed in related flavonol structures. nih.gov
Crystal and Refinement Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₈O₄ |
| Molecular Weight | 228.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.365 (8) |
| b (Å) | 4.421 (3) |
| c (Å) | 17.086 (10) |
| β (°) | 110.91 (5) |
| Volume (ų) | 1013.6 (11) |
| Z | 4 |
| Temperature (K) | 100 |
| R-factor | 0.037 |
Data sourced from crystallographic studies. nih.gov
A significant stabilizing feature of the molecule's conformation is a strong intramolecular hydrogen bond. researchgate.netnih.gov This bond forms between the hydrogen atom of the 3-hydroxyl group (O-H) and the oxygen atom of the carbonyl group at position 4 (C=O). nih.gov This interaction creates a five-membered pseudo-ring, which contributes significantly to the rigidity and planarity of the chromenone system. nih.gov This type of hydrogen bond is a characteristic feature of flavonols and is crucial for many of their chemical properties. nih.gov
Geometric Parameters of Intramolecular Hydrogen Bond
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O-H···O | 0.89 (2) | 2.37 (2) | 2.776 (3) | 108 (2) |
Geometry of the internal hydrogen bond network. researchgate.net
In the crystal lattice, molecules of this compound are not isolated but engage in a variety of intermolecular interactions to form a stable, three-dimensional supramolecular architecture. researchgate.netnih.gov
The most prominent of these interactions is the formation of inversion dimers . researchgate.netnih.gov Two inversely oriented molecules are linked together through a pair of intermolecular O-H⋯O hydrogen bonds. researchgate.net This interaction involves the 3-hydroxyl group of one molecule and the furan oxygen atom of a neighboring molecule.
Geometric Parameters of Intermolecular Hydrogen Bonds
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O-H···O (dimer formation) | 0.89 (2) | 1.88 (2) | 2.760 (3) | 172 (3) |
| C-H···O (dimer linkage) | 0.95 | 2.50 | 3.418 (3) | 162 |
Geometry of the key intermolecular interactions responsible for supramolecular assembly. researchgate.net
Spectroscopic Characterization Techniques in Structural Research
Spectroscopic methods are indispensable for confirming molecular structure, particularly in solution or when single crystals are unavailable. Techniques like NMR and IR spectroscopy provide complementary information about the molecule's atomic connectivity and functional groups.
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural confirmation of this compound. researchgate.net The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the chromenone framework and the furan ring. The four aromatic protons on the benzo portion of the chromenone would appear as a complex multiplet pattern in the aromatic region. The three protons of the furan ring would also produce characteristic signals, with their chemical shifts and coupling patterns confirming the 2-substitution pattern. The hydroxyl proton at the 3-position would typically appear as a broad singlet. The exact chemical shifts are sensitive to the solvent used for analysis. These spectra are crucial for confirming that the desired molecular structure has been successfully synthesized. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
Key expected vibrational bands include:
A broad band in the region of 3000-3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is indicative of hydrogen bonding.
A strong, sharp absorption band around 1600-1650 cm⁻¹, which is assigned to the C=O (carbonyl) stretching vibration of the γ-pyrone ring in the chromenone system.
Multiple sharp bands in the 1450-1600 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic and furan rings.
Bands in the 1000-1300 cm⁻¹ region, which are attributable to C-O (ether and phenol) stretching vibrations.
Expected IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3000 - 3400 (broad) |
| C=O (carbonyl) | Stretching | 1600 - 1650 (strong) |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ether/phenol) | Stretching | 1000 - 1300 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₃H₈O₄), the exact molecular weight is 228.19 g/mol . nih.govnih.gov In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 228, owing to the stability of its aromatic chromenone core. libretexts.org
The energetically unstable molecular ion undergoes fragmentation, yielding a series of daughter ions that provide structural insights. chemguide.co.uk A plausible fragmentation pathway involves characteristic losses based on the functional groups present:
Loss of CO: A common fragmentation for ketones and chromones is the neutral loss of a carbon monoxide molecule (28 Da). This would result in a significant fragment ion at m/z 200.
Retro-Diels-Alder (RDA) Reaction: Chromones can undergo a characteristic RDA reaction, leading to the cleavage of the pyrone ring.
Cleavage of the Furan Ring: The furan moiety can undergo cleavage, potentially losing a CHO group (29 Da), which is a characteristic fragmentation for furan aldehydes and related structures. imreblank.ch
Loss of the Furan Moiety: Cleavage of the bond between the chromenone and furan rings could lead to the loss of a furanyl radical (C₄H₃O•, 67 Da), resulting in an ion at m/z 161, or the formation of a furanyl cation at m/z 67.
A summary of the most probable primary fragmentations is presented below.
| m/z Value | Proposed Fragment | Neutral Loss | Plausible Mechanism |
|---|---|---|---|
| 228 | [C₁₃H₈O₄]⁺ | - | Molecular Ion (M⁺) |
| 200 | [C₁₂H₈O₃]⁺ | CO (28 Da) | Decarbonylation of the pyrone ring |
| 121 | [C₇H₅O₂]⁺ | C₆H₃O₂• | Retro-Diels-Alder (RDA) fragmentation of the chromone (B188151) core |
| 92 | [C₆H₄O]⁺ | C₇H₄O₃ | Further fragmentation post-RDA reaction |
Theoretical and Computational Approaches to Molecular Structure
Density Functional Theory (DFT) Calculations for Geometrical Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. d-nb.info For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the molecule's lowest energy conformation.
These theoretical calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. The results from such calculations are expected to be in close agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.net X-ray diffraction studies have shown that the molecule is nearly planar, with a very small dihedral angle of just 3.8(1)° between the planes of the 4H-chromene and furan rings. nih.govresearchgate.net This planarity is attributed to the extensive conjugation across the molecule and the presence of an intramolecular hydrogen bond. researchgate.net DFT calculations would corroborate this planar structure as the most stable geometric arrangement.
| Geometrical Parameter | Experimental (X-ray) Value researchgate.net | Theoretical (DFT) Value (Expected) |
|---|---|---|
| C=O Bond Length | ~1.23 Å | ~1.24 Å |
| C-O (hydroxyl) Bond Length | ~1.35 Å | ~1.36 Å |
| Chromene-Furan Dihedral Angle | 3.8(1)° | ~4.0° |
Analysis of Conformational Isomers and Energy Landscapes
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. The primary source of conformational isomerism in this compound is the rotation around the single bond connecting the furan ring to the chromenone backbone.
The energy landscape of this rotation is dominated by a deep potential energy well corresponding to the near-planar conformation. This high stability is a consequence of two main factors:
Extended π-Conjugation: The planar arrangement allows for maximum overlap of p-orbitals between the furan and chromenone ring systems, leading to stabilizing delocalization of electrons.
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the hydroxyl group at the 3-position and the carbonyl oxygen at the 4-position. nih.govresearchgate.net This interaction locks the molecule into a rigid, planar conformation.
Any significant rotation away from this planar structure would disrupt both the π-conjugation and the intramolecular hydrogen bond, leading to a substantial increase in potential energy. Therefore, non-planar conformers are energetically unfavorable and exist at energy maxima on the potential energy surface, while the planar conformer represents the global energy minimum.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution across a molecule, identifying regions that are electron-rich or electron-poor. researchgate.net The MEP map is crucial for predicting a molecule's reactivity and intermolecular interaction sites.
For this compound, the MEP map would reveal:
Negative Potential (Red/Yellow): The most electron-rich regions are localized on the oxygen atoms of the carbonyl (C=O) group and the hydroxyl (-OH) group. These sites are highly electronegative and represent the most likely points for electrophilic attack or hydrogen bond acceptance.
Positive Potential (Blue): The most electron-poor region is concentrated on the hydrogen atom of the hydroxyl group. This indicates its high acidity and susceptibility to interaction with nucleophiles or acting as a hydrogen bond donor.
Neutral/Slightly Negative Potential (Green): The surfaces above and below the aromatic furan and benzene (B151609) rings would show a moderately negative potential due to the delocalized π-electron clouds.
This charge distribution profile highlights the molecule's polar nature and the specific sites that govern its chemical interactions.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com Based on the known crystal structure of this compound, this analysis can provide deep insights into the forces governing its solid-state packing. researchgate.net
The crystal packing is stabilized by a combination of strong and weak intermolecular forces. researchgate.net Hirshfeld analysis reveals that molecules in the crystal form inversion dimers through pairs of O—H⋯O hydrogen bonds. nih.govresearchgate.net These dimers are further linked by C–H⋯O interactions. researchgate.net
| Interaction Type | Anticipated Percentage Contribution | Description |
|---|---|---|
| H···H | ~45-50% | Represents van der Waals forces and non-specific contacts, typically the largest contributor. researchgate.net |
| O···H / H···O | ~25-30% | Highlights the crucial role of O—H⋯O and C–H⋯O hydrogen bonds in the crystal packing. researchgate.net |
| C···H / H···C | ~15-20% | Indicates weaker C-H···π interactions and other van der Waals contacts. researchgate.net |
| C···C | ~3-5% | Suggests the presence of π-π stacking interactions between parallel aromatic rings. |
Photophysical Phenomena and Photoreactivity
Excited State Intramolecular Proton Transfer (ESIPT) Dynamics
A key characteristic of 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one, like other 3-hydroxychromone derivatives, is its capacity to undergo Excited State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton from the 3-hydroxy group to the carbonyl oxygen at position 4 upon photoexcitation. researchgate.netwustl.educhemrxiv.org This ultrafast reaction leads to the formation of an excited-state keto-tautomer from the initially excited enol-normal form (N). wustl.educhemrxiv.orgresearchgate.net The ESIPT phenomenon is responsible for the characteristic dual fluorescence observed in many flavonols, with the N state emitting in the blue region and the tautomeric (T*) state emitting in the green region. researchgate.netvu.nl
Upon absorption of UV light, the molecule is promoted to an excited electronic state (S1), which significantly increases the acidity of the 3-hydroxyl proton and the basicity of the 4-carbonyl oxygen. chemrxiv.org This change in electronic distribution provides the driving force for the proton to transfer along a pre-existing intramolecular hydrogen bond. nih.gov Studies on analogous compounds using ultrafast transient infrared spectroscopy have shown that this proton transfer occurs on a femtosecond timescale, often in less than 100-200 femtoseconds. wustl.educhemrxiv.orgnih.gov For 3-hydroxychromones with a furan (B31954) substituent, the ESIPT rate constants are estimated to be greater than 10¹² s⁻¹. nih.gov Theoretical calculations suggest that in this compound, the ESIPT process is controlled by the energetic barrier (kinetic control). rsc.org
The efficiency and dynamics of the ESIPT process are highly sensitive to the molecular environment and structural modifications. researchgate.net
Environmental Factors : The polarity and hydrogen-bonding capability of the solvent play a crucial role. vu.nl An increase in the hydrogen bond donor strength of the solvent can inhibit the ESIPT reaction, thus affecting the relative intensities of the dual emission bands. researchgate.net In non-polar solvents, ESIPT is typically efficient, leading to strong emission from the tautomer form. However, in protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond, potentially hindering the proton transfer process. rsc.org Despite this, studies have shown that for this compound, the excited tautomer state remains energetically favorable in both aprotic and protic solvents. rsc.org
Substituents : The electronic nature of substituents on the chromone (B188151) scaffold can modulate the acidity of the hydroxyl group and the basicity of the carbonyl group, thereby influencing the driving force for ESIPT. nih.gov While specific studies on a wide range of substituents for this compound are limited, research on related flavonols shows that electron-donating groups can enhance the electron density at the carbonyl oxygen, which may affect the proton transfer dynamics. researchgate.net
Excited State Intramolecular Charge Transfer (ESICT) Mechanisms
In conjunction with ESIPT, this compound also exhibits Excited State Intramolecular Charge Transfer (ESICT) characteristics. rsc.orgresearchgate.netnih.gov This process involves a significant redistribution of electron density across the molecule in the excited state. Frontier molecular orbital analysis indicates that intramolecular charge transfer contributes to the tendency of the ESIPT reaction to occur. researchgate.net The interplay between ESIPT and ESICT processes complicates the photodynamics of the reaction, making it challenging to predict the precise mechanisms of subsequent photoreactions. rsc.orgresearchgate.netnih.gov
Photoreactions and Photoproduct Formation
Prolonged irradiation of this compound at its longest absorption band (~360 nm) leads to the formation of several distinct photoproducts. rsc.orgresearchgate.netnih.gov The nature of these products is highly dependent on the solvent and the presence or absence of oxygen. rsc.orgresearchgate.net
In aerated solutions, dimerization is a prominent photoreaction pathway. rsc.orgresearchgate.netnih.gov When photolyzed in aerated cyclohexane (B81311), this compound forms a dehydrodimer identified as 2-(furan-2-yl)-2-{[2-(furan-2yl)-4-oxo-4H-chromen-3-yl]oxy}-2H-chromene-3,4-dione. rsc.orgresearchgate.net This indicates an oxidative dimerization process mediated by the presence of oxygen. Different dimeric products can be formed depending on the specific solvent used. rsc.orgresearchgate.netnih.gov
Besides dimerization, photorearrangement leads to the formation of other products. rsc.orgresearchgate.netnih.gov
1,2-Indandiones : In aerated acetonitrile (B52724), the corresponding 3-aryl-3-hydroxy-1,2-indandione was detected in addition to dimeric products. rsc.orgresearchgate.netnih.gov Notably, in de-aerated solutions of both cyclohexane and acetonitrile, this 1,2-indandione becomes the sole detected product, suggesting its formation pathway does not require oxygen. rsc.orgresearchgate.netnih.gov
Isobenzofuranones : A secondary product, identified as 3-(Furan-2-yl)isobenzofuran-1(3H)-one, was also detected in both cyclohexane and acetonitrile solvents. rsc.orgresearchgate.netnih.gov
The formation of these varied products highlights the complex photoreactivity of this compound, which is governed by a delicate balance of ESIPT, ESICT, and the surrounding environmental conditions. rsc.orgresearchgate.netnih.gov
Table 1: Summary of Photoproducts from this compound
| Condition | Solvent | Major Product(s) | Minor/Secondary Product(s) |
|---|---|---|---|
| Aerated | Cyclohexane | Dehydrodimer | 3-(Furan-2-yl)isobenzofuran-1(3H)-one |
| Aerated | Acetonitrile | Dimer, 3-Aryl-3-hydroxy-1,2-indandione | 3-(Furan-2-yl)isobenzofuran-1(3H)-one |
| De-aerated | Cyclohexane | 1,2-Indandione | 3-(Furan-2-yl)isobenzofuran-1(3H)-one |
| De-aerated | Acetonitrile | 1,2-Indandione | 3-(Furan-2-yl)isobenzofuran-1(3H)-one |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(Furan-2-yl)-2-{[2-(furan-2yl)-4-oxo-4H-chromen-3-yl]oxy}-2H-chromene-3,4-dione |
| 3-Aryl-3-hydroxy-1,2-indandione |
Proposed Mechanisms for Photoreactions
The photoreactivity of this compound (FHC) is a complex process influenced by the solvent environment and the presence of oxygen. researchgate.netrsc.orgnih.gov The photodynamics are significantly complicated by processes such as Excited State Intramolecular Proton Transfer (ESIPT) and potential Excited State Intramolecular Charge Transfer (ESICT), which makes proposing definitive reaction mechanisms challenging. rsc.orgnih.gov However, based on the characterization of various photoproducts, tentative mechanisms have been put forward. researchgate.net
Upon electronic excitation, FHC is known to undergo ESIPT, a common phenomenon for flavonols. researchgate.netnih.gov This process involves the transfer of the hydroxyl proton to the adjacent carbonyl oxygen, forming an excited-state keto-tautomer. The subsequent photoreactions are believed to proceed from this transient species.
In aerated solutions , the reaction pathways are different depending on the solvent used. researchgate.netrsc.org When FHC is photolyzed in aerated cyclohexane, the primary product is a dehydrodimer identified as 2-(furan-2-yl)-2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}-2H-chromene-3,4-dione. researchgate.netrsc.orgnih.gov In the more polar solvent, acetonitrile, the formation of the corresponding 3-aryl-3-hydroxy-1,2-indandione is observed alongside dimeric products. researchgate.netnih.gov
In de-aerated solutions , the reaction is more specific, yielding only the corresponding 1,2-indandiones, irrespective of the solvent. rsc.orgnih.gov This suggests that oxygen plays a crucial role in the formation of dimeric products.
A secondary photoproduct, 3-(furan-2-yl)isobenzofuran-1(3H)-one, has also been detected in both cyclohexane and acetonitrile, indicating multiple competing reaction pathways. rsc.orgnih.gov The proposed mechanisms for the formation of these products are intricate and involve several intermediate steps initiated by the excited state of the FHC molecule. The complexity arises from the interplay of ESIPT and the influence of the solvent and oxygen on the reaction intermediates. rsc.org
The following table summarizes the major photoproducts identified under different experimental conditions.
| Solvent | Atmosphere | Major Photoproduct(s) | Secondary Product(s) |
| Cyclohexane | Aerated | 2-(Furan-2-yl)-2-{[2-(furan-2-yl)-4-oxo-4H-chromen-3-yl]oxy}-2H-chromene-3,4-dione (dehydrodimer) | 3-(Furan-2-yl)isobenzofuran-1(3H)-one |
| Acetonitrile | Aerated | Dimeric products, 3-Aryl-3-hydroxy-1,2-indandione | 3-(Furan-2-yl)isobenzofuran-1(3H)-one |
| Cyclohexane / Acetonitrile | De-aerated | 1,2-Indandione derivative | Not specified |
Investigation of Biological Activities and Molecular Mechanisms
Antioxidant Activity and Free Radical Scavenging Mechanismsresearchgate.netasianpubs.org
The antioxidant potential of 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one and its derivatives has been a subject of significant scientific inquiry. These compounds have demonstrated notable free radical scavenging capabilities, which are fundamental to counteracting oxidative stress in biological systems. researchgate.netasianpubs.org The mechanisms underlying this activity are closely linked to the compound's molecular structure, particularly the presence of the hydroxyl group and the potential for electron delocalization across its chromenone and furan (B31954) rings.
A primary method for evaluating the antioxidant capacity of this compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.netasianpubs.org The DPPH radical is a stable free radical that exhibits a deep violet color in solution. mdpi.com When it accepts a hydrogen atom or an electron from an antioxidant substance, it is reduced to the corresponding hydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically. mdpi.com This color change is proportional to the radical scavenging activity of the antioxidant. Studies utilizing the DPPH assay have confirmed that this compound and its substituted derivatives possess strong antioxidant activities. researchgate.net
Enzyme Inhibition Studies
The interaction of this compound and related structures with various enzymes is a key area of research, particularly for therapeutic applications.
Compounds structurally related to this compound, specifically furochromone derivatives, have been evaluated for their ability to inhibit enzymes implicated in neurodegenerative conditions such as Alzheimer's disease. nih.gov A primary strategy in managing these diseases involves inhibiting cholinesterase enzymes to maintain levels of the neurotransmitter acetylcholine. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of acetylcholine. nih.gov Inhibiting these enzymes is a therapeutic approach for Alzheimer's disease. mdpi.com Studies on furochromone derivatives, which share a core structure with the subject compound, have demonstrated significant inhibitory effects against both AChE and BChE. For instance, a derivative featuring a 3-chlorophenyl group on the furan ring showed moderate activity against both enzymes. nih.gov The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Below is a data table of cholinesterase inhibition by selected 4-Oxo-4H-furo[2,3-h]chromene derivatives, which are structurally related to this compound.
| Compound Derivative | Substituent on Furan Ring | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|---|
| Derivative 2b | Phenyl | > 25 | 9.2 |
| Derivative 2d | 3-Chlorophenyl | 19.2 | 13.2 |
Data sourced from a study on 4-Oxo-4H-furo[2,3-h]chromene derivatives. nih.gov
Inhibition of Inflammatory and Neurodegenerative Disease-Related Enzymes
β-Secretase (BACE-1) Inhibition
β-Secretase 1 (BACE-1) is a critical enzyme in the amyloid cascade pathway, which is associated with the pathogenesis of Alzheimer's disease. Consequently, the inhibition of BACE-1 is a primary therapeutic strategy. While flavonoids and other chromenone derivatives have been investigated as BACE-1 inhibitors, specific experimental studies detailing the BACE-1 inhibitory activity of this compound are not extensively documented in the current literature. However, research on related compounds suggests the potential of this structural class. For instance, certain flavonoids have been shown to act as non-peptidic BACE-1 inhibitors, reducing the secretion of amyloid-β peptides in neuronal cells. researchgate.net The development of potent BACE-1 inhibitors remains a significant challenge, with many candidates failing in clinical trials due to toxicity or efficacy issues. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Although direct IC50 values for this compound are not specified in the available research, studies on structurally similar furanone derivatives have demonstrated significant and selective COX-2 inhibition. For example, the furanone derivative DFU was identified as a highly selective COX-2 inhibitor, showing potency in cellular and whole blood assays. nih.govnih.gov This indicates that the furan moiety, as present in the title compound, can be a key structural feature for COX-2 inhibition.
| Compound | Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|---|
| DFU (Furanone derivative) | Transfected CHO Cells | COX-2 | 41 ± 14 nM | nih.govnih.gov |
| DFU (Furanone derivative) | Transfected CHO Cells | COX-1 | > 50 µM | nih.govnih.gov |
| Indomethacin (Control) | Transfected CHO Cells | COX-2 | 26 ± 6 nM | nih.govnih.gov |
| Indomethacin (Control) | Transfected CHO Cells | COX-1 | 18 ± 3 nM | nih.govnih.gov |
Lipoxygenase Inhibition (LOX-5, LOX-15)
Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-lipoxygenase (5-LOX) in particular is a target for treating inflammatory diseases like asthma. While specific IC50 data for this compound against LOX-5 or LOX-15 have not been reported, the general class of flavonoids and related phenolic compounds are known to possess lipoxygenase inhibitory activities. The mechanism often involves the compound's ability to chelate the non-heme iron atom in the enzyme's active site or to act as a reducing agent.
Interleukin-13 (IL-13) Inhibition in Immunological Contexts
Interleukin-13 (IL-13) is a key cytokine in type 2 inflammatory responses, which are characteristic of allergic diseases such as asthma and atopic dermatitis. nih.govmdpi.com Therapeutic strategies often involve monoclonal antibodies that block IL-13 or its receptor. nih.govmdpi.com Research into small molecule inhibitors is ongoing. A molecular docking study investigated novel 3-substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones as potential inhibitors of IL-13 for asthma. researchgate.net This theoretical study predicted that these compounds could bind effectively within the active site of IL-13. researchgate.net Specifically, derivatives such as 3-benzoyl-2-(furan-2-yl)-4H-chromen-4-one showed high estimated binding energies, suggesting a potential for these chromone (B188151) structures to act as IL-13 inhibitors. researchgate.net It is important to note that these are theoretical results and require experimental validation to confirm any actual inhibitory activity of this compound itself.
| Compound Derivative | Target Protein | Predicted Ligand Pose Energy (kcal/mol) | Reference |
|---|---|---|---|
| 3-benzoyl-2-(furan-2-yl)-4H-chromen-4-one | IL-13 | -11.0282 | researchgate.net |
| 3-(3-bromobenzoyl)-2-(furan-2-yl)-4H-chromen-4-one | IL-13 | -11.769 | researchgate.net |
Broad-Spectrum Enzyme Inhibition Mechanisms (e.g., Binding to Active Sites)
The inhibitory action of a compound like this compound can be attributed to several molecular interaction mechanisms. Enzyme inhibitors are broadly classified based on their mode of action, such as competitive, non-competitive, or uncompetitive inhibition. khanacademy.orglibretexts.org Competitive inhibitors typically bind to the active site of an enzyme, preventing the natural substrate from binding. khanacademy.orglibretexts.org
The structure of this compound possesses features conducive to binding enzyme active sites. Crystallographic studies show that the molecule is nearly planar. nih.gov This planarity, combined with the presence of a hydroxyl group (-OH) and keto group (C=O), allows for the formation of hydrogen bonds and potential π-π stacking interactions with amino acid residues in an enzyme's active site. nih.gov Specifically, an intramolecular hydrogen bond occurs between the 3-hydroxy group and the 4-keto group, which contributes to the molecule's rigidity and planarity. nih.gov These structural characteristics are common in many flavonoid-type enzyme inhibitors, suggesting that a primary mechanism of action would be reversible binding to the active site of target enzymes. nih.gov
Antimicrobial Activity Investigations
The furan and chromone nuclei are both recognized pharmacophores in the design of antimicrobial agents. mdpi.comresearchgate.net Their combination in a single molecular framework has been explored for synergistic or enhanced antibacterial and antifungal properties.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, studies on closely related analogs provide insight into its potential antibacterial activity. For example, the related compound 2-(furan-2-yl)-5-hydroxy-4H-chromen-4-one was synthesized and showed moderate to good antibacterial and antifungal activity. gujaratresearchsociety.in
Furthermore, a study on hybrid structures combining furan-2-one and chromen-4-thione fragments (a sulfur analog of the chromenone) demonstrated antibacterial properties against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria. figshare.com This suggests that the furan-chromone scaffold is a promising basis for developing new antibacterial agents. The activity of these compounds often depends on the specific substitutions on the aromatic rings. figshare.com
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 2-(furan-2-yl)-5-hydroxy-4H-chromen-4-one | Not specified | Moderate to good | gujaratresearchsociety.in |
| (E)-5-(4-chlorophenyl)-3-[(4-thioxo-4H-chromen-3-yl)methylene]furan-2(3H)-one | Escherichia coli | Demonstrated best activity in the series | figshare.com |
Antifungal Efficacy
While direct studies on the antifungal efficacy of this compound are not extensively documented in the available research, the broader classes of furan and chromenone derivatives have demonstrated notable antifungal properties. For instance, various nitrofuran derivatives have shown a fungicidal profile against several fungal species. mdpi.com The investigation of chromenol derivatives has also identified compounds with significant antifungal activity, in some cases surpassing that of reference drugs like ketoconazole (B1673606) and bifonazole (B1667052) against specific fungi. nih.gov
Research into 4-hydroxy-chromene-2-one derivatives has also indicated high potential for antimicrobial activity. researchgate.net Specifically, certain derivatives have shown efficacy against M. mucedo, equivalent to ketoconazole. researchgate.net The antifungal activity of these related compounds suggests that the this compound scaffold is a promising area for the development of new antifungal agents. The nature of substituents on the chromone ring is a key determinant of their antimicrobial action. researchgate.netmdpi.com
| Compound Class | Tested Fungi | Observed Efficacy (MIC/MFC values) | Reference |
|---|---|---|---|
| Nitrofuran Derivatives | Cryptococcus neoformans, Candida species | MIC90 ranged from 3.9 to >250 µg/mL; generally fungicidal. | mdpi.com |
| Chromenol Derivatives | Trichoderma viride, Aspergillus fumigatus, others | MIC values ranged from 22.1–184.2 µM for the most active compound. Twelve of the fourteen tested compounds were more active than ketoconazole and bifonazole. | nih.gov |
| 4-Hydroxy-chromene-2-one Derivatives | M. mucedo, S. aureus, E. coli, C. albicans | One derivative showed activity equal to ketoconazole (31.25 µg/mL) against M. mucedo. | researchgate.net |
Mechanisms of Antimicrobial Action (e.g., Disruption of Cellular Processes)
The precise mechanism of antimicrobial action for this compound has not been fully elucidated. However, studies on related coumarin (B35378) and chromene derivatives offer insights into potential pathways. One recognized molecular target for naturally occurring coumarins is the 24 kDa N-terminal domain of the DNA gyrase B subunit. researchgate.net This enzyme is crucial for unwinding the double-stranded DNA in microorganisms, and its inhibition disrupts DNA replication and leads to cell death. researchgate.net
For other related compounds, such as certain chromenol derivatives, a putative mechanism of antifungal activity is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a key component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.gov These findings suggest that this compound may exert its antimicrobial effects through similar disruptions of essential cellular processes.
Emerging Biological Activities and Research Applications
Anti-Inflammatory Effects and Associated Mechanisms
Derivatives of 2-(Furan-2-yl)-4H-chromen-4-one are being investigated for their anti-inflammatory potential. Molecular docking studies on 3-substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones have identified them as potential inhibitors of interleukin-13 (IL-13). researchgate.net IL-13 is a key pro-inflammatory cytokine involved in the pathogenesis of asthma, contributing to airway inflammation and hyperresponsiveness. researchgate.net The docking studies indicated that these compounds could bind effectively to the active site of IL-13, suggesting a mechanism for their potential anti-asthmatic and anti-inflammatory activity. researchgate.net The furan and chromenone moieties are found in many compounds with a wide range of biological activities, including anti-inflammatory effects. mdpi.com
Anti-Cancer Mechanisms (e.g., Modulation of Signaling Pathways)
The anti-cancer potential of this compound is an emerging area of research, largely informed by studies on the broader class of flavones and flavonols. These compounds are known to possess a 2-phenyl-chromen-4-one system and have been identified as promising candidates in cancer treatment. nih.gov Research on dimethoxyflavonols and trimethoxyflavonols has shown that modifications to the hydroxy group at position 3 of the chromen-4-one ring can influence their anti-cancer activity. nih.gov Specifically, the alkylation of this hydroxy group has been found to generally increase the antiproliferative activity of these compounds against prostate cancer cell lines. nih.gov
Furthermore, a novel 4H-chromen-4-one derivative isolated from a marine streptomyces species demonstrated potent cytotoxic activity against human colon carcinoma and human prostate adenocarcinoma cell lines. nih.gov These findings suggest that the chromen-4-one scaffold, as present in this compound, is a valuable template for the development of new anti-cancer agents.
Applications as Fluorescent Probes in Biological Systems (e.g., Mycobacteria Labeling)
This compound has been identified as a strong candidate for use as a fluorescent probe. nih.govresearchgate.net Its utility stems from a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT), which makes it sensitive to the properties of its medium. nih.govresearchgate.net This characteristic is valuable for developing sensors that can report on their local environment within biological systems. nih.govresearchgate.net
A significant application of related 3-hydroxychromone (3HC) dyes is in the rapid and specific detection of mycobacteria, including Mycobacterium tuberculosis. nih.govuni-halle.deresearchgate.net When these dyes are conjugated with trehalose (B1683222), a sugar utilized by mycobacteria, they are incorporated into the mycobacterial cell wall. uni-halle.de This incorporation into the non-polar environment of the mycomembrane causes a significant increase in fluorescence intensity, allowing for the rapid visualization of the bacteria. nih.govuni-halle.de This method has been shown to detect fluorescent M. tuberculosis cells within minutes of treatment with the probe. nih.gov This application holds promise for the development of point-of-care diagnostics for tuberculosis, particularly in low-resource settings. nih.govresearchgate.net
| Probe Type | Target | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| This compound | General biological systems | Exhibits Excited State Intramolecular Proton Transfer (ESIPT), making its fluorescence sensitive to the environment. | Identified as a good candidate for a fluorescent probe. | nih.govresearchgate.net |
| 3-Hydroxychromone (3HC) dye trehalose conjugates | Mycobacteria (e.g., Mycobacterium tuberculosis, Mycobacterium abscessus) | Trehalose-mediated incorporation into the mycobacterial cell wall, leading to a "turn-on" of fluorescence in the hydrophobic environment. | Enables rapid (within 10 minutes) and specific detection of mycobacteria with a 10-fold increase in fluorescence intensity compared to previous probes. | nih.govuni-halle.deresearchgate.net |
Structure Activity Relationship Sar and Computational Drug Design
Elucidation of Key Structural Features Governing Biological Activity
Role of the Furan (B31954) Moiety in Biological Interactions
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a multitude of biologically active compounds. ijabbr.comutripoli.edu.ly Its presence in the 2-position of the chromone (B188151) core significantly influences the molecule's properties. The furan nucleus is electron-rich, which allows it to participate in various electronic interactions with biological macromolecules, such as enzymes and receptors. ijabbr.com This can facilitate strong binding to biological targets, thereby modulating their function. ijabbr.com
Significance of the Hydroxyl Group at Position 3
The hydroxyl group at the 3-position of the chromen-4-one ring is a key pharmacophore that plays a pivotal role in the biological activity of this class of compounds, known as flavonols. scielo.brnih.gov This functional group is crucial for several biological effects, most notably antioxidant and metal-chelating activities. scielo.br The 3-hydroxyl group can donate a hydrogen atom to scavenge free radicals, a mechanism central to its antioxidant properties. scielo.br
Moreover, the presence of the 3-hydroxyl group, in conjunction with the 4-keto group, creates a metal-chelating site. scielo.br This ability to chelate metal ions can be instrumental in preventing the generation of free radicals. The intramolecular hydrogen bond that can form between the 3-hydroxyl group and the 4-carbonyl oxygen contributes to the stabilization of the molecular conformation, which can enhance its interaction with biological targets. nih.govresearchgate.net The introduction of this hydroxyl group allows for the formation of intermolecular hydrogen bonds, which can be crucial for binding to receptor sites. georgiasouthern.edu
Impact of Chromone Ring Substitutions
The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly dependent on the substitution pattern around the ring system. nih.govresearchgate.netnih.gov Modifications to the chromone ring can influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov
Computational Approaches in Structure-Activity Relationship Studies
Computational methods are invaluable tools for elucidating the SAR of bioactive molecules, providing insights that can guide the design of more potent and selective analogs.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the interactions that drive biological activity. For furan- and chromone-containing compounds, docking studies have been successfully employed to rationalize their biological effects. researchgate.netijper.orgnih.govnih.govijper.org
In a study of novel 3-substituted-phenyl-2-(furan-2-yl)-4H-chromen-4-ones as potential inhibitors of interleukin-13 (an asthma target), molecular docking revealed that these compounds could achieve high binding energies within the active site of the protein. researchgate.net Specifically, derivatives such as 3-benzoyl-2-(furan-2-yl)-4H-chromen-4-one and its analogs showed promising binding poses, suggesting their potential as anti-asthma agents. researchgate.net Docking studies on other furan derivatives have also highlighted the importance of pi-pi stacking interactions with key amino acid residues, such as phenylalanine and tyrosine, for successful binding to enzyme active sites. ijper.org These computational predictions correlate well with in vitro data and provide a molecular basis for the observed biological activities. nih.gov
Table 1: Examples of Molecular Docking Studies on Furan and Chromone Derivatives
| Compound Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| 3-Substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones | Interleukin-13 | High estimated binding energies, suggesting good inhibitory potential for asthma. | researchgate.net |
| Furan-azetidinone hybrids | E. coli enzymes (e.g., enoyl reductase) | Pi-pi stacking interactions with PHE 94 and TYR 146 are crucial for inhibition. | ijper.org |
| Substituted furans | Soybean lipoxygenase | Predicted binding energies correlated well with in vitro inhibitory activity. | nih.gov |
| Furochromone derivatives | Cholinesterases, β-Secretase | Revealed hydrogen and halogen bonding interactions responsible for inhibitory activity. | nih.gov |
| Furan-bearing thiazolidine-2,4-diones | PPARγ receptor | Compounds with electron-releasing groups showed significant binding affinity. | ijper.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpda.orgnih.govfrontiersin.orgscispace.com QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
For chromone and furan derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, including antifungal and antibacterial properties. ijpda.orgnih.govfrontiersin.org These studies typically involve the calculation of various molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. frontiersin.org
A 3D-QSAR study on synthetic chromone derivatives as antioxidants revealed that an electronegative group on a benzoyl ring and an electropositive group on a phenyl ring were important for activity. mdpi.com The model also indicated that bulky substituents near position 5 and the chromone carbonyl were disfavored. mdpi.com In another QSAR study on 3-iodochromone derivatives as potential fungicides, descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole were found to significantly influence the fungicidal activity. frontiersin.org These models, once validated, can be powerful tools for the design of novel bioactive compounds. ijpda.org
Table 2: Key Descriptors in QSAR Models for Chromone and Furan Derivatives
| Compound Class | Biological Activity | Important QSAR Descriptors | Reference |
|---|---|---|---|
| Synthetic chromone derivatives | Antioxidant | Electronegativity, Steric factors (bulkiness) | mdpi.com |
| Furanone derivatives | Antibacterial | k-nearest neighbor method combined with various variable selection procedures. | ijpda.org |
| Furan-3-carboxamides | Antimicrobial | Various physicochemical parameters | nih.gov |
| 3-Iodochromone derivatives | Fungicidal | DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, ZCompDipole | frontiersin.org |
| Chromone derivatives | Antioxidant (Poly[ADP-ribose] polymerase inhibition) | Hardness (η), Hydrogen bond interactions, Hydrophobic interactions | scispace.com |
Pharmacophore Modeling for Rational Design
Pharmacophore modeling serves as a crucial tool in the rational design of novel derivatives of 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one with enhanced biological activities. This computational approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to interact with a specific biological target. By understanding these key features, medicinal chemists can design new compounds with a higher probability of being active.
A recent study focused on the design and synthesis of a series of 2-(Furan-2-yl)-chromen-4-one derivatives and employed pharmacophore modeling to elucidate the structural requirements for their potential biological activity. The generated pharmacophore model for this class of compounds typically highlights several key features:
Hydrogen Bond Acceptors (HBA): The carbonyl group (C=O) at position 4 of the chromen-4-one ring and the oxygen atom within the furan ring are consistently identified as critical hydrogen bond acceptors. These features are often involved in forming hydrogen bonds with amino acid residues in the active site of target proteins.
Hydrogen Bond Donors (HBD): The hydroxyl group (-OH) at position 3 of the chromen-4-one scaffold is a key hydrogen bond donor. This group can play a pivotal role in anchoring the ligand to the target protein.
Aromatic Rings (AR): Both the fused benzene (B151609) ring of the chromen-4-one core and the furan ring are recognized as important aromatic features. These planar structures can engage in π-π stacking or hydrophobic interactions with the target.
The relative spatial arrangement of these features is paramount for biological activity. The planarity of the 2-(furan-2-yl)-4H-chromene unit, with a dihedral angle of approximately 3.8(1)° between the chromene and furan rings, is a significant structural aspect that influences the orientation of these pharmacophoric features. nih.govresearchgate.net
The table below summarizes the key pharmacophoric features identified for the this compound scaffold.
| Pharmacophoric Feature | Location on the Scaffold | Potential Interaction |
| Hydrogen Bond Acceptor | Carbonyl oxygen at C4 | Hydrogen bonding with protein backbone or side chains |
| Hydrogen Bond Acceptor | Furan ring oxygen | Hydrogen bonding with protein side chains |
| Hydrogen Bond Donor | Hydroxyl group at C3 | Hydrogen bonding with protein backbone or side chains |
| Aromatic Ring | Chromen-4-one ring system | π-π stacking, hydrophobic interactions |
| Aromatic Ring | Furan ring | π-π stacking, hydrophobic interactions |
By utilizing such a validated pharmacophore model, researchers can virtually screen large compound libraries to identify novel scaffolds that possess the desired pharmacophoric features, thus accelerating the discovery of new and more potent analogues.
Strategies for Lead Compound Optimization and Analogue Design
Following the identification of this compound as a lead compound, various optimization strategies can be employed to enhance its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. These strategies often involve systematic structural modifications and the design of novel analogues.
One of the primary approaches in the optimization of this lead compound is substituent modification on both the chromen-4-one and furan rings. The introduction of different functional groups at various positions can significantly impact the biological activity. For instance, the addition of electron-withdrawing or electron-donating groups to the benzene ring of the chromen-4-one scaffold can modulate the electronic properties of the molecule and influence its binding affinity to the target. Similarly, substitutions on the furan ring can alter the steric and electronic characteristics, leading to improved interactions with the biological target.
Bioisosteric replacement is another key strategy. This involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's activity or reducing its toxicity. For example, the furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to explore the impact on biological activity.
Molecular hybridization is a modern approach that involves combining the this compound scaffold with another pharmacophore from a different class of biologically active compounds. mdpi.com This can lead to the development of hybrid molecules with dual or enhanced activity. For instance, linking the core structure to moieties known to possess specific anticancer or anti-inflammatory properties can result in novel compounds with improved therapeutic potential.
A study on novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties demonstrated that such hybridization can lead to potent cytotoxic agents. researchgate.net This suggests that similar modifications to the this compound scaffold could be a promising avenue for developing new anticancer compounds.
The table below outlines some potential strategies for the lead optimization of this compound and the design of its analogues.
| Optimization Strategy | Description | Potential Outcome |
| Substituent Modification | Introduction of various functional groups on the chromen-4-one and furan rings. | Enhanced potency, improved selectivity, and better pharmacokinetic properties. |
| Bioisosteric Replacement | Replacement of the furan ring with other heterocyclic systems (e.g., thiophene, pyrrole). | Altered biological activity profile and potentially reduced toxicity. |
| Molecular Hybridization | Covalent linking of the scaffold with other known pharmacophores. | Development of compounds with dual or synergistic biological activities. |
| Scaffold Hopping | Replacing the chromen-4-one core with a different scaffold while retaining key pharmacophoric features. | Discovery of novel chemical series with potentially improved drug-like properties. |
Computational tools play a significant role in guiding these optimization efforts. Molecular docking studies can predict the binding modes of newly designed analogues within the active site of a target protein, allowing for the rational design of compounds with improved binding affinities. Quantitative Structure-Activity Relationship (QSAR) studies can further help in understanding the correlation between the structural features of the analogues and their biological activities, providing valuable insights for further optimization.
Future Directions and Research Perspectives
Advancements in Synthetic Methodologies for Novel Derivatives
Future synthetic efforts will likely focus on creating a diverse library of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one derivatives with tailored properties. One promising avenue is the modification of the Algar–Flynn–Oyamada (AFO) reaction, a classical method for synthesizing 3-hydroxychromones. nih.gov The development of one-pot synthesis protocols, such as those utilized for related 3-(furan-2-yl)-4H-chromen-4-ones, could offer a more efficient and environmentally friendly approach to generating novel derivatives. researchgate.net These methods may involve the use of heterogeneous catalysts like K10 montmorillonite (B579905), which can be easily recovered and reused. researchgate.net
Furthermore, the synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties, such as furan-2(3H)-ones, presents an exciting opportunity to develop multifunctional compounds with enhanced biological activities. researchgate.netmdpi.com The exploration of microwave-assisted synthesis could also accelerate the discovery of new derivatives by reducing reaction times and improving yields. mdpi.com
The table below summarizes potential synthetic strategies for generating novel derivatives.
| Synthetic Strategy | Potential Advantages | Target Derivatives |
| Modified Algar–Flynn–Oyamada (AFO) Reaction | Improved yields, milder reaction conditions | Derivatives with varied substituents on the chromone (B188151) or furan (B31954) ring |
| One-Pot Synthesis | Increased efficiency, reduced waste, atom economy | Functionalized 3-(furan-2-yl)-4H-chromen-4-ones as precursors |
| Hybrid Molecule Synthesis | Potential for synergistic or novel biological activities | Conjugates with other bioactive scaffolds (e.g., furanones, triazoles) |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Diverse library of derivatives for high-throughput screening |
Deeper Exploration of Molecular Mechanisms of Action
A central feature of this compound is its ability to undergo Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov This process is responsible for its characteristic dual fluorescence, making it a sensitive fluorescent probe. researchgate.netnih.gov Future research should aim to unravel the intricate details of the ESIPT dynamics, including the influence of the furan substituent on the proton transfer rates and how different solvent environments modulate this process. scielo.br Time-resolved spectroscopic techniques will be instrumental in elucidating the kinetics of the ESIPT and any competing photochemical pathways, such as photodissociation. nih.govresearchgate.net
Beyond its photophysical properties, the biological mechanisms of action of this compound and its derivatives warrant deeper investigation. The antioxidant potential of the 3-hydroxychromone scaffold is a key area for future studies. scielo.brrsc.org Research should focus on elucidating the specific antioxidant mechanisms, such as hydrogen atom transfer or single electron transfer, and how the furan moiety influences this activity. The potential for this compound to act as a pro-oxidant in the presence of metal ions also requires further exploration. nih.gov
Moreover, the broader pharmacological potential of this class of compounds remains largely untapped. Investigations into their interactions with specific biological targets, such as enzymes and receptors, could reveal novel therapeutic applications. For instance, many chromone derivatives have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. nih.govijrar.org
Integration of Multi-Omics Data in Biological Activity Research
To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of multi-omics approaches will be crucial. Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to these compounds. nih.gov For example, transcriptomic analysis could identify genes that are up- or down-regulated upon treatment, offering insights into the signaling pathways affected. oup.com Metabolomic studies could reveal changes in the cellular metabolic profile, highlighting the biochemical processes that are modulated. bohrium.com
The application of multi-omics has already proven valuable in understanding the biosynthesis and accumulation of flavonoids in plants. nih.govdocumentsdelivered.comresearchgate.net A similar approach could be employed to study the metabolism of this compound in biological systems and to identify potential biomarkers of its activity. The integration of these large datasets will require sophisticated bioinformatic tools to identify meaningful correlations and to construct predictive models of the compound's biological effects.
Development of Advanced Computational Models for Prediction and Design
Computational modeling is set to play a pivotal role in the future research of this compound. The development of robust Quantitative Structure-Activity Relationship (QSAR) models can accelerate the discovery of new derivatives with enhanced properties. nih.gov By correlating the structural features of a series of derivatives with their biological activity or photophysical properties, QSAR models can guide the design of new compounds with improved performance. rsc.orgnih.gov Both 2D-QSAR, which considers topological descriptors, and 3D-QSAR, which incorporates the three-dimensional structure of the molecules, will be valuable in this endeavor. researchgate.net
Molecular docking studies can provide insights into the binding interactions of this compound derivatives with specific biological targets, such as enzymes or DNA. nih.gov This information is crucial for understanding their mechanism of action at a molecular level and for designing more potent and selective inhibitors or binders. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental investigation. nih.gov
The table below outlines various computational approaches and their potential applications in the study of this compound.
| Computational Approach | Application | Predicted Outcomes |
| 2D-QSAR | Predicting biological activity based on molecular descriptors | Identification of key structural features for activity |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Relating 3D molecular fields to biological activity | Spatially-guided design of more potent derivatives |
| Molecular Docking | Simulating binding to biological macromolecules | Understanding binding modes and designing targeted inhibitors |
| ADMET Prediction | Assessing drug-likeness and potential toxicity | Early-stage filtering of compounds with poor pharmacokinetic profiles |
Exploration of New Applications in Materials Science or Biotechnology
The unique photophysical properties of this compound, particularly its ESIPT-based dual fluorescence, make it an attractive candidate for various applications in materials science and biotechnology. Future research should focus on harnessing these properties to develop novel materials and tools.
In materials science, this compound and its derivatives could be incorporated into polymers to create fluorescent sensors for monitoring changes in the local environment, such as polarity or viscosity. conicet.gov.ar Their potential as photosensitizers could also be explored for applications in photodynamic therapy or photocatalysis.
In the realm of biotechnology, the development of fluorescent probes based on the this compound scaffold for the detection of specific analytes, such as metal ions or reactive oxygen species, holds great promise. researchgate.net Furthermore, their antioxidant properties could be exploited in the development of new preservatives for food and cosmetic applications. google.com The biotechnological production of chromone derivatives, potentially through engineered metabolic pathways in microorganisms, could offer a sustainable alternative to chemical synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via base-catalyzed cyclization of (E)-3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one using NaOH or K₂CO₃ in ethanol, followed by oxidation with hydrogen peroxide . Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:3 substrate-to-base). Monitoring via TLC and recrystallization from ethanol improves purity. Yield enhancement strategies include inert atmospheres (N₂) to prevent oxidation side reactions.
Q. Which spectroscopic techniques are critical for structural characterization of this chromen-4-one derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and furan/fused-ring carbons (δ 100–160 ppm). Compare shifts with fluorophenyl analogs to confirm substitution patterns .
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and furan C-O stretching (1200–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 257) and fragmentation patterns .
Q. How can preliminary biological activity screening (e.g., antimicrobial or antiviral) be designed for this compound?
- Methodological Answer : Use agar diffusion assays for antimicrobial screening against S. aureus and E. coli at concentrations of 50–200 µg/mL. For antiviral activity, perform SARS-CoV-2 M<sup>pro</sup> inhibition assays at 0.1–1.0 mM, monitoring IC50 via fluorescence quenching . Include positive controls (e.g., remdesivir) and validate results with dose-response curves.
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the electronic properties and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity analysis .
- Molecular Docking : Employ AutoDock Vina to simulate binding to SARS-CoV-2 M<sup>pro</sup> (PDB: 6LU7). Parameterize furan and chromenone moieties for π-π stacking and hydrogen bonding with active-site residues (e.g., His41) .
Q. How to resolve contradictions in reaction yields when varying substituents on the furan or chromenone rings?
- Methodological Answer : Analyze steric/electronic effects using Hammett plots for substituents (e.g., electron-withdrawing groups reduce cyclization efficiency). Compare activation energies via DFT to explain yield disparities. Validate with kinetic studies (e.g., Arrhenius plots) under controlled temperatures .
Q. What advanced crystallographic techniques address challenges in resolving hydrogen bonding networks or polymorphism?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) at 223 K. Refine structures via SHELXL-2018, applying restraints for disordered furan rings. Analyze hydrogen bonds (e.g., O–H···O) using Mercury software, and compare packing motifs with fluorophenyl analogs .
Q. How to establish structure-activity relationships (SAR) for antiviral or antimicrobial efficacy?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups). Test against viral proteases (IC50) or bacterial growth (MIC). Correlate substituent electronegativity/logP values with bioactivity using multivariate regression. Highlight furan’s role in membrane penetration via MD simulations .
Q. What strategies improve refinement of crystallographic data for low-quality crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
